molecular formula C10H10F3NO2 B1405335 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide CAS No. 1431329-75-7

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

Cat. No.: B1405335
CAS No.: 1431329-75-7
M. Wt: 233.19 g/mol
InChI Key: XXEJFZMPVFRXHR-UHFFFAOYSA-N
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Description

“4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1431329-75-7 . It has a molecular weight of 233.19 . The IUPAC name for this compound is this compound . It is a solid substance stored at ambient temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10F3NO2/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3,(H2,14,15) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is stored at ambient temperature .

Scientific Research Applications

Antidiabetic Applications

A study highlighted the development of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives for potential antidiabetic agents. One such derivative, 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297), emerged as a promising candidate for diabetes mellitus treatment (Nomura et al., 1999).

Radiolabeling Applications

The introduction of hydrogen isotopes into similar compounds, such as 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide, has been explored. This radiolabeling process achieved significant molar radioactivities, indicating potential applications in radiological studies (Shevchenko et al., 2014).

Neuroleptic Activity

Research into benzamides of N,N-disubstituted ethylenediamines, including similar methoxybenzamide derivatives, has shown potential in neuroleptic (antipsychotic) applications. These compounds were evaluated for their inhibitory effects on stereotyped behavior in rats, suggesting their relevance in treating psychosis (Iwanami et al., 1981).

Synthesis for Osteoarthritis Drug Analogs

N,N-Diethyl(2-methoxy-4-methyl)benzamide has been utilized in the synthesis of rhein analogs, which are relevant in osteoarthritis drug development. This indicates its role in creating improved systemic exposure drugs for osteoarthritis treatment (Owton et al., 1995).

Molecular Structural Analysis and Antioxidant Activity

A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed for its molecular structure and antioxidant properties using X-ray diffractions and DFT calculations. This suggests its potential application in understanding antioxidant mechanisms (Demir et al., 2015).

Development of PET Tracers for Neuroinflammation Imaging

The synthesis of carbon-11-labeled dual inhibitors, including N-(4-methoxy-2-(trifluoromethyl)benzyl)benzamide, has been undertaken to develop PET tracers for neuroinflammation imaging, highlighting its importance in neurology research (Jia et al., 2019).

Synthesis of Serotonin-5HT2 Receptor Tracers

A study synthesized radioiodinated compounds, including 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, for their affinity for 5HT2-receptors. This research has implications for developing tracers for γ-emission tomography (Mertens et al., 1994).

Determination in Human Plasma for PPAR Agonists

5-[2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl]methyl]benzamide, a PPAR agonist, was quantitatively determined in human plasma, indicating its role in clinical pharmacokinetic studies (Song et al., 2004).

Properties

IUPAC Name

4-methoxy-3-methyl-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJFZMPVFRXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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